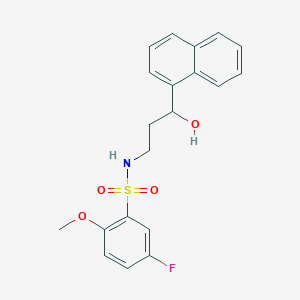

![molecular formula C19H19N3O4S B2592197 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-71-1](/img/structure/B2592197.png)

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

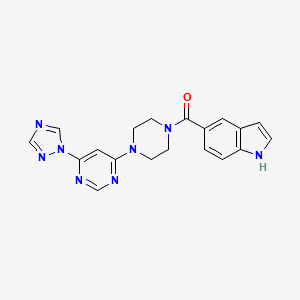

Researchers have designed and synthesized this compound as part of their search for novel anti-mycobacterial agents . They employed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and synthesized several analogues. These analogues combine imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide moieties with piperazine and various 1,2,3 triazoles .

Molecular Structure Analysis

The molecular structure of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves intricate interactions between its functional groups. Detailed characterization using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis has been performed .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Thiazole derivatives are known for their antimicrobial properties . The presence of the thiazole ring in this compound suggests it could be effective against a range of microbial pathogens. It could potentially be developed into new antimicrobial agents to combat resistant strains of bacteria.

Antitumor and Cytotoxic Activities

Compounds with a thiazole core have shown promise in antitumor and cytotoxic applications . This compound could be explored for its efficacy in cancer treatment, possibly offering a new avenue for chemotherapy drugs with reduced side effects.

Antidiabetic Potential

Benzodioxol derivatives have been investigated for their antidiabetic properties . This compound could be studied for its ability to inhibit enzymes like α-amylase, which plays a role in diabetes management by controlling blood sugar levels.

Neuroprotective Effects

The structural similarity to known neuroprotective compounds suggests that this compound could have applications in protecting neuronal health . It might be useful in the treatment of neurodegenerative diseases or in reducing neurological damage after acute injuries.

Analgesic Properties

Thiazole derivatives can exhibit significant analgesic activities . This compound could be researched for its pain-relieving properties, potentially leading to the development of new pain management medications.

Antiviral and Anti-HIV Activity

Given the biological activities of similar thiazole and benzodioxol compounds, there is potential for this compound to be used in antiviral treatments, including against HIV . Its efficacy in this area would need to be thoroughly researched.

Mécanisme D'action

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide likely exerts its antimycobacterial activity through specific interactions with cellular targets. Molecular docking and dynamics studies have been conducted to understand its binding pattern and stability against the selected target, which is the pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .

Propriétés

IUPAC Name |

2-(1,3-benzodioxole-5-carbonylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c23-17(10-4-7-13-14(8-10)26-9-25-13)22-19-21-16-12(2-1-3-15(16)27-19)18(24)20-11-5-6-11/h4,7-8,11-12H,1-3,5-6,9H2,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJAQRNMMYHBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2592124.png)

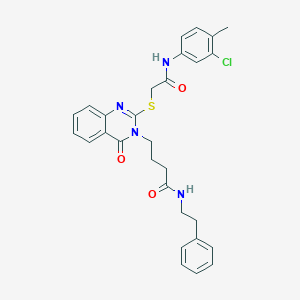

![N-(4-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2592126.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2592127.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2592133.png)

![6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2592137.png)